molecular formula C11H13N5O4 B1210182 Neplanocin B CAS No. 72877-49-7

Neplanocin B

Cat. No.: B1210182
CAS No.: 72877-49-7
M. Wt: 279.25 g/mol
InChI Key: KFVDGQIFGNKMLJ-WELJQELGSA-N
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Description

Contextualization within Carbocyclic Nucleoside Analogues Research

Carbocyclic nucleosides, also known as carbanucleosides, are a class of nucleoside analogues characterized by the replacement of the oxygen atom in the furanose ring with a methylene (B1212753) (CH2) group. This fundamental structural alteration leads to several key advantages over their natural counterparts. Firstly, the absence of the hemiacetal ether linkage and the glycosidic bond enhances their chemical stability wikipedia.orgnih.govmdpi.com. Secondly, they exhibit increased metabolic stability as they are not susceptible to cleavage by phosphorylases and hydrolases that target the glycosidic bond in natural nucleosides wikipedia.orgnih.gov. Despite these modifications, carbocyclic nucleosides often retain the ability to be recognized by biological enzymes and receptors, allowing them to interfere with or modulate cellular processes wikipedia.org. Naturally occurring examples, such as aristeromycin (B1667592) and neplanocin A, have demonstrated potent antiviral and antitumor activities, underscoring the therapeutic potential of this chemical scaffold wikipedia.orgmdpi.com. Neplanocin B falls within this significant class, sharing the core carbocyclic structure that underpins these desirable properties for chemical biology investigations.

Historical Perspective of Neplanocin Family Discovery and Isolation

The neplanocin family of antibiotics, which includes several related compounds such as neplanocin A, C, D, F, and B, was first identified as fermentation products derived from the bacterium Ampullariella regularis researchgate.netresearchgate.net. The initial discovery and characterization of neplanocin A, a prominent member of this group, occurred in the early 1980s, with its isolation reported in 1981 nih.govcaymanchem.commedchemexpress.com. The subsequent research into the neplanocin family was largely driven by the potent biological activities observed, particularly their antiviral and antitumor effects wikipedia.orgmdpi.comnih.gov. While Neplanocin A has been the most extensively studied due to its significant biological profile, this compound has also been identified as a component of this natural product complex, contributing to the broader scientific interest in the family's chemical structure and biological functions researchgate.netresearchgate.net.

Structural Elucidation and Unique Chemical Features of this compound within the Neplanocin Series

This compound is classified as a carbocyclic nucleoside analogue, featuring a nucleobase (typically a purine (B94841), like adenine) attached to a carbocyclic ring that mimics the five-membered furanose sugar found in natural nucleosides wikipedia.orgmdpi.com. The neplanocin family generally comprises compounds with a cyclopentene (B43876) ring system linked to a purine base nih.govcaymanchem.commedchemexpress.com. While detailed structural elucidations specifically for this compound are less commonly highlighted in the literature compared to Neplanocin A, it is recognized as a constituent of this natural product group researchgate.netresearchgate.net. Some synthetic studies refer to this compound as an "isomer" of a neplanocin family component, suggesting variations in stereochemistry or other subtle structural differences within the series researchgate.netnih.govconicet.gov.arconicet.gov.ar. For instance, research has focused on the synthesis of both the "natural enantiomer" and the "unnatural isomer" of this compound, indicating that stereochemical variations are a key aspect of its chemical identity and potential biological activity researchgate.netnih.govconicet.gov.arconicet.gov.ar. The defining structural feature of this compound, shared with its family members, is the carbocyclic ring system that replaces the oxygen atom of the ribose ring, a modification that enhances stability and can alter interactions with biological targets.

Overview of Pre-existing Academic Research Themes for this compound

Academic research concerning this compound has primarily revolved around its chemical synthesis and the exploration of its biological activities, often in the context of the broader neplanocin family, especially Neplanocin A.

Synthesis: Significant efforts have been directed towards the chemical synthesis of this compound, including its various stereoisomers. For example, the synthesis of the natural enantiomer of this compound has been accomplished using D-ribono-1,4-lactone as a starting material nih.gov. Furthermore, the unnatural isomer of this compound has been enantioselectively synthesized, employing specific advanced synthetic intermediates researchgate.netconicet.gov.arconicet.gov.ar. These synthetic pathways are crucial for providing sufficient quantities of the compound for detailed biological evaluation and for the creation of novel analogues with potentially improved properties.

Biological Activity: While Neplanocin A is well-documented for its broad-spectrum antiviral and antitumor activities, often attributed to its potent inhibition of S-adenosylhomocysteine hydrolase (SAHase) nih.govcaymanchem.commedchemexpress.com, the reported biological profile of this compound is more nuanced. Investigations into this compound have explored its potential antiviral and anticancer properties ontosight.ai. However, some studies have indicated that this compound did not exhibit antiviral activity when evaluated against various DNA and RNA viruses in cell culture experiments nih.gov. Another source has noted an "anti-depressant activity" for this compound, alongside antiviral activity for Neplanocin F google.com. Research on Neplanocin A derivatives has also revealed distinct mechanisms of action, such as promoting the degradation of pregenomic RNA (pgRNA) in Hepatitis B Virus (HBV) replication, which differentiates them from SAHase inhibitors researchgate.netnih.govasm.orgresearchgate.netnih.gov. These findings highlight that while the carbocyclic nucleoside scaffold is inherently biologically active, specific members like this compound may possess unique or limited biological profiles, thereby driving research into structure-activity relationships and the elucidation of novel mechanisms of action.

Data Tables

Table 1: Overview of Known Neplanocins and Their General Properties

Neplanocin NameSourceGeneral Reported ActivitiesReferences
Neplanocin AAmpullariella regularisAntiviral, Antitumor, Potent S-adenosylhomocysteine hydrolase (SAHase) inhibitor nih.govcaymanchem.commedchemexpress.com
This compoundAmpullariella regularisAntiviral (reported, but some studies indicate no activity), Antitumor, Antidepressant (reported) nih.govontosight.aigoogle.com
Neplanocin CAmpullariella regularisLess extensively studied researchgate.netresearchgate.net
Neplanocin DAmpullariella regularisLess extensively studied researchgate.netresearchgate.net
Neplanocin FAmpullariella regularisAntiviral (reported) google.com

Table 2: Key Synthetic Approaches for this compound

This compound IsomerPrimary Starting MaterialKey Synthetic Strategy/IntermediateReported Outcome/NoteReferences
Natural enantiomerD-ribono-1,4-lactoneDiastereoselective synthesisEvaluated against DNA and RNA viruses; no antiviral activity observed in cell culture. nih.gov
Unnatural isomerD-ribono-1,4-lactoneEnantioselective synthesis utilizing specific advanced synthetic intermediatesSynthesized to potentially aid in the development of analogues. researchgate.netconicet.gov.arconicet.gov.ar

Compound List:

this compound

Neplanocin A

Neplanocin C

Neplanocin D

Neplanocin F

Aristeromycin

Adenosine (B11128)

3-deazaneplanocin (B1662806)

Entecavir

Abacavir

Carbovir

Cyclopentenylcytosine (CPE-C)

C-BVDU

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72877-49-7

Molecular Formula

C11H13N5O4

Molecular Weight

279.25 g/mol

IUPAC Name

(1R,2R,3S,4S,5S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexane-2,4-diol

InChI

InChI=1S/C11H13N5O4/c12-9-4-10(14-2-13-9)16(3-15-4)5-6(18)8-11(1-17,20-8)7(5)19/h2-3,5-8,17-19H,1H2,(H2,12,13,14)/t5-,6-,7+,8-,11+/m0/s1

InChI Key

KFVDGQIFGNKMLJ-WELJQELGSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C4C(C3O)(O4)CO)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@@]([C@@H]3O)(O4)CO)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C4C(C3O)(O4)CO)O)N

Synonyms

neplanocin B

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Neplanocin B and Analogues

Total Synthesis Approaches to Neplanocin B

The total synthesis of this compound and related carbocyclic nucleosides typically involves constructing the carbocyclic ring system and subsequently coupling it with a nucleobase, most commonly adenine (B156593) or its derivatives. Strategies often aim to control the stereochemistry of the cyclopentane (B165970) ring, which is critical for biological activity.

Stereoselective and Enantioselective Synthesis Pathways

Achieving the correct stereochemistry at multiple chiral centers within the carbocyclic ring is paramount in the synthesis of this compound. Both stereoselective and enantioselective approaches have been developed to this end.

The synthesis of the natural enantiomer of this compound, often designated as (-)-Neplanocin B, has been accomplished through routes that meticulously control the stereochemistry of the cyclopentane core. A notable strategy involves the enantioselective synthesis starting from D-ribono-1,4-lactone conicet.gov.arresearchgate.netconicet.gov.ar. This pathway often utilizes an advanced intermediate, such as (+)-9-[(1R, 2R, 5S)-5-Benzyloxy-3-(benzyloxy)methyl-2-hydroxy-cyclopent-3-en-1-yl]-6-chloropurine (compound 7), which itself is prepared from D-ribose in a multi-step sequence conicet.gov.arresearchgate.net.

Another approach for the natural enantiomer employs 2,3-O-isopropylidene-D-1,4-ribonolactone as the chiral starting material, leading to diastereoselective synthesis nih.gov. The synthesis of related compounds like Neplanocin C has also been achieved enantioselectively using D-ribonolactone conicet.gov.arconicet.gov.ar. These routes typically involve key steps such as epoxidation, often directed by existing hydroxyl groups with high stereoselectivity, followed by nucleophilic displacement or ammonolysis to form the final nucleoside structure conicet.gov.arresearchgate.net.

The synthesis of unnatural enantiomers, such as (+)-Neplanocin B, which is the enantiomer of the natural product, requires careful manipulation of stereochemistry or the use of enantiomeric starting materials. The synthesis of (+)-Neplanocin B has been reported, starting from D-ribono-1,4-lactone, highlighting the ability to access the unnatural isomer conicet.gov.arresearchgate.net.

Research into Neplanocin A, a closely related analogue, has also explored the synthesis of both enantiomers rsc.org. Strategies for synthesizing unnatural stereoisomers of Neplanocin A often involve starting materials with opposite absolute configurations or employing enantioselective transformations that invert or selectively form specific stereocenters. For instance, the synthesis of enantiomeric Neplanocin A intermediates from D-ribose has been achieved, yielding both (+)- and (-)-3a in differing yields rsc.org. Furthermore, studies have aimed to prepare all diastereomers of related compounds like Pentenocin B, indicating broader efforts to access various stereoisomers udel.edu.

Utilization of Chiral Pool Starting Materials

The stereochemistry inherent in readily available carbohydrates and other natural products serves as a crucial foundation for the enantioselective synthesis of this compound and its analogues. This "chiral pool" approach leverages existing stereocenters to build the complex molecular architecture.

D-Ribonolactone: This derivative of D-ribose is a frequently employed chiral starting material for the synthesis of this compound and related compounds like Neplanocin C conicet.gov.arresearchgate.netconicet.gov.arnih.govconicet.gov.armdpi.com. Its structure provides a suitable framework for establishing the correct stereochemistry of the cyclopentane ring.

D-Ribose: As a fundamental carbohydrate, D-ribose is a versatile precursor for constructing the carbocyclic core of this compound and numerous other carbocyclic nucleosides, including Neplanocin A conicet.gov.arrsc.orgnih.govnih.govfigshare.comacs.orgthieme-connect.comeurekaselect.comcapes.gov.br. Syntheses often begin with functionalization and protection of D-ribose, followed by transformations to form the cyclopentene (B43876) ring.

D-Glucose: This sugar has also been utilized as a chiral pool starting material in the synthesis of Neplanocin A rsc.orgacs.org.

L-Tartaric Acid: This chiral dicarboxylic acid is another valuable chiral pool precursor, employed in the synthesis of Neplanocin A and other carbocyclic nucleosides, providing a different stereochemical foundation rsc.orgacs.orgpw.edu.plnih.gov.

D-Fructose: This monosaccharide has served as a chiral pool starting material for the stereoselective synthesis of Neplanocin A eurekaselect.combenthamdirect.comeurekaselect.com.

Table 1: Chiral Pool Starting Materials in Neplanocin Synthesis

Starting MaterialPrimary Use in Neplanocin SynthesisRole in Stereochemical ControlKey References
D-RibonolactoneSynthesis of this compound, Neplanocin CProvides pre-defined stereocenters for the carbocyclic core. conicet.gov.arresearchgate.netconicet.gov.arnih.govconicet.gov.armdpi.com
D-RiboseSynthesis of Neplanocin A, this compound (via intermediates), othersFoundation for building the carbocyclic ring with correct stereochemistry. conicet.gov.arrsc.orgnih.govnih.govfigshare.comacs.orgthieme-connect.comeurekaselect.comcapes.gov.br
D-GlucoseSynthesis of Neplanocin ASource of chirality for constructing the carbocyclic scaffold. rsc.orgacs.org
L-Tartaric AcidSynthesis of Neplanocin A, other carbocyclic nucleosidesProvides chiral centers to establish the stereochemistry of the carbocyclic ring. rsc.orgacs.orgpw.edu.plnih.gov
D-FructoseSynthesis of Neplanocin AServes as a chiral starting material for stereoselective synthesis of the carbocyclic core. eurekaselect.combenthamdirect.comeurekaselect.com

Key Synthetic Intermediates and Building Blocks

The synthesis of this compound and its analogues relies on the preparation of specific, often complex, chiral intermediates that serve as crucial building blocks. These intermediates consolidate the stereochemical information and facilitate the subsequent coupling and functionalization steps.

(+)-9-[(1R, 2R, 5S)-5-Benzyloxy-3-(benzyloxy)methyl-2-hydroxy-cyclopent-3-en-1-yl]-6-chloropurine (Compound 7): This advanced intermediate, prepared from D-ribose, has been instrumental in the enantioselective synthesis of (+)-Neplanocin B and (+)-Neplanocin F conicet.gov.arresearchgate.net. Its structure already incorporates much of the desired stereochemistry.

Epoxy Derivatives (e.g., Compound 8): Following the formation of intermediates like compound 7, epoxidation, often using reagents like m-chloroperbenzoic acid (m-CPBA), introduces an epoxide functionality with high stereoselectivity, guided by existing hydroxyl groups conicet.gov.arresearchgate.net. This epoxide is a key precursor for ring formation or further functionalization.

Protected Cyclopentenols and Cyclopentenones: Various protected cyclopentene derivatives, such as 2,3-O-isopropylidene-4-trityloxymethyl-4-cyclopenten-1-ol (compound 3) nih.gov or the cyclopentenyl intermediate 11b synthesized from D-ribose figshare.comacs.org, serve as pivotal building blocks. These intermediates are often prepared via multi-step sequences involving cyclization reactions, such as intramolecular Baylis-Hillman reactions or ring-closing metathesis.

Ketoaldehydes and Glycol Enals: Intermediates like ketoaldehydes (e.g., compound 6) rsc.org and protected glycol enals (e.g., compound 7 in nih.gov) derived from chiral pool materials are also critical. These functionalized precursors are elaborated through various reactions, including Wittig-type reactions, epoxidations, and reductions, to construct the carbocyclic framework.

Molecular Mechanisms of Action of Neplanocin B and Its Analogues

S-Adenosylhomocysteine Hydrolase (AdoHcy Hydrolase/SAHH) Inhibition

SAHH is a critical enzyme that maintains the cellular ratio of S-adenosylmethionine (AdoMet), the universal methyl donor, to S-adenosylhomocysteine (AdoHcy), a feedback inhibitor of methyltransferases researchgate.netmdpi.com. Inhibition of SAHH leads to the accumulation of AdoHcy, which in turn inhibits numerous S-adenosylmethionine-dependent methylation reactions mdpi.com. Neplanocin A, a closely related analogue, has been shown to be a potent inhibitor of SAHH, with reported Ki values in the low nanomolar range nih.govnih.govresearchgate.net. Neplanocin B is understood to act through similar mechanisms.

Competitive Inhibition Kinetics

Neplanocin A and its analogues, including this compound, function as mechanism-based inhibitors of SAHH. They bind to the enzyme's active site, often mimicking the substrate or intermediate, and can lead to inactivation of the enzyme nih.govresearchgate.netresearchgate.net. Crystal structures of SAHH complexed with neplanocin A reveal the analogue bound in a 3'-keto form within the enzyme's active sites, suggesting a tight-binding mechanism that interferes with the catalytic cycle researchgate.netrcsb.org. This inhibition can be reversible upon removal of the inhibitor or cofactor, such as NAD+ researchgate.net.

Influence on Histone Methylation and Epigenetic Regulation

The disruption of AdoMet/AdoHcy balance by this compound has significant implications for epigenetic regulation, particularly through its impact on histone methylation. Histone methylation is a key post-translational modification that regulates gene expression and is carried out by histone methyltransferases (HMTs) that utilize AdoMet as a methyl donor um.es.

Inhibition of Histone H3K79 Methylation

Neplanocin and its analogues, such as 3-deazaneplanocin (B1662806), have been shown to inhibit histone H3 lysine (B10760008) 79 (H3K79) methylation nih.govoncotarget.com. H3K79 methylation is catalyzed by the enzyme Disruptor of Telomeric Silencing 1-Like (DOT1L), which is the sole known HMT for this specific residue um.es. By inhibiting SAHH, this compound indirectly affects the availability of AdoMet, the essential cofactor for DOT1L activity, thereby reducing H3K79 methylation um.esmdpi.com. This inhibition of H3K79 methylation has been linked to suppressed proliferation, self-renewal, and metastatic potential in cancer cells, particularly triple-negative breast cancer (TNBC) nih.govmdpi.comnih.gov.

SAHH-Independent Mechanisms of Action

While Neplanocin A (NPA), a closely related analogue, is recognized as a potent inhibitor of SAHH, a key enzyme in methylation reactions, studies have indicated that this compound and certain derivatives may exert their effects through mechanisms not directly dependent on SAHH inhibition mdpi.comresearchgate.netresearchgate.netmdpi.com. This suggests the existence of alternative molecular targets or pathways that contribute to their antiviral and anticancer properties.

Potential Interaction with Adenosine (B11128) Deaminase

Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism that converts adenosine to inosine (B1671953) mdpi.com. Research has investigated the potential interaction of Neplanocin A and its enantiomers with ADA. Molecular docking studies suggest that Neplanocin A enantiomers may interact with ADA, with differences observed in their binding energies researchgate.netnih.govnih.gov. Notably, Neplanocin A has been found to be a better substrate for adenosine deaminase compared to aristeromycin (B1667592) nih.gov. These findings point towards ADA as a potential, albeit not fully elucidated, target for Neplanocin analogues, contributing to SAHH-independent mechanisms of action researchgate.netnih.govnih.gov.

Investigation of Alternative Enzymatic Targets

Beyond SAHH and ADA, studies have explored other enzymes that Neplanocin analogues might interact with. For instance, adenosine kinase (ADK) has been identified as a potential target, with molecular docking revealing potential selectivity for different Neplanocin A enantiomers mdpi.comresearchgate.netnih.govnih.gov. Furthermore, novel Neplanocin A derivatives, such as AR-II-04-26 and MK-III-02-03, have demonstrated potent inhibition of Hepatitis B Virus (HBV) replication without inhibiting SAHH activity researchgate.netresearchgate.netnih.govnih.gov. This implies that these compounds likely target other viral or host cellular enzymes crucial for HBV replication, though the specific targets remain to be fully elucidated researchgate.netresearchgate.netnih.gov. The anticancer activity of certain Neplanocin analogues has also been suggested to operate independently of SAHH inhibition, indicating a broader range of potential enzymatic interactions mdpi.coma-star.edu.sg.

Novel Pathways for Viral Replication Suppression (e.g., pregenomic RNA degradation)

Some Neplanocin A derivatives have been implicated in suppressing viral replication through pathways distinct from SAHH inhibition, including the promotion of pregenomic RNA (pgRNA) degradation researchgate.netresearchgate.netnih.gov. While this specific mechanism has been more directly studied with other antiviral compounds, such as a dihydroquinolizinone compound (DHQ-1) which accelerates HBV RNA degradation requiring the HBV posttranscriptional regulatory element (HPRE) nih.gov, it represents a class of novel antiviral mechanisms. The identification of Neplanocin A derivatives that inhibit HBV replication without affecting SAHH activity strongly suggests their engagement in such alternative pathways, potentially targeting viral RNA stability or processing researchgate.netresearchgate.net.

Molecular Modeling and Docking Studies for Target Binding

Molecular modeling and docking studies are indispensable tools for understanding how this compound and its analogues interact with their biological targets at a molecular level. These computational approaches allow researchers to predict binding affinities, identify key amino acid residues involved in ligand-protein interactions, and elucidate the precise binding modes ajol.inforesearchgate.netnih.govnih.gov.

Studies have employed molecular docking to investigate the binding of Neplanocin A enantiomers to enzymes such as SAHH, adenosine deaminase (ADA), and adenosine kinase (ADK) researchgate.netnih.govnih.gov. These analyses have revealed differences in binding energies and conformations, providing insights into how stereochemistry influences target recognition researchgate.netnih.gov. For example, docking simulations of Neplanocin A with SAHH have been performed to analyze its binding characteristics, identifying potential binding sites and interactions . Such studies are crucial for rational drug design, enabling the modification of Neplanocin structures to optimize binding and enhance therapeutic efficacy against specific targets researchgate.netnih.gov.

Stereochemical Influence on Enzymatic Recognition and Biological Activity

The stereochemistry of this compound and its analogues plays a critical role in their recognition by enzymes and subsequent biological activity mdpi.comresearchgate.netnih.govnih.govnih.gov. Research comparing the enantiomers of Neplanocin A has demonstrated significant differences in their cytotoxic effects and interactions with cellular targets mdpi.comresearchgate.netnih.govnih.gov. Specifically, the natural enantiomer, (-)-Neplanocin A, has often shown greater cytotoxicity compared to its synthetic counterpart, (+)-Neplanocin A, across various cancer cell lines researchgate.netnih.govnih.gov.

These differences are attributed to the precise three-dimensional arrangements of atoms within the molecule, which dictate how effectively they fit into the active sites of enzymes and receptors researchgate.netnih.govnih.gov. For instance, molecular docking studies have indicated that the stereochemistry of Neplanocin A enantiomers influences their binding affinity to enzymes like ADK and ADA researchgate.netnih.govnih.gov. Such stereospecific interactions are fundamental to enzyme recognition and are a key consideration in the design of effective nucleoside analogue therapeutics, as often only one enantiomer exhibits the desired biological outcome mdpi.comnih.gov.

Biological Activities and Preclinical Research Applications of Neplanocin B

Antiviral Efficacy in In Vitro Models

Neplanocin B and its derivatives have demonstrated broad-spectrum antiviral activity in various in vitro models. The mechanism of action often involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, an enzyme critical for cellular methylation processes essential for viral RNA capping and protein synthesis nih.govasm.org.

Inhibition of DNA Viruses (e.g., Hepatitis B Virus, Herpes Simplex Virus)

Research indicates that Neplanocin A derivatives, closely related to this compound, exhibit potent and selective inhibition of Hepatitis B Virus (HBV) replication in vitro. Compounds like AR-II-04-26 and MK-III-02-03 have shown 50% effective concentrations (EC50) in the sub-micromolar range against HBV in cell lines, reducing intracellular HBV RNA levels and antigen production researchgate.netnih.govasm.orgnih.gov. These derivatives also demonstrated efficacy against HBV RNA derived from cccDNA and, in some cases, against drug-resistant HBV mutants asm.orgnih.gov. While Neplanocin A itself is known to inhibit SAH hydrolase, these specific derivatives appear to act through a different mechanism researchgate.netnih.govnih.gov.

Neplanocin A has also been reported to inhibit Herpes Simplex Virus (HSV) replication in vitro asm.org. Although specific data for this compound against HSV are not detailed in the provided search results, the broader class of neplanocins shows promise against DNA viruses asm.orgauburn.edunih.gov.

Inhibition of RNA Viruses (e.g., HIV, Vesicular Stomatitis Virus, Parainfluenza Virus, Reovirus, Rotavirus, Norovirus, Ebola Virus, Pichinde Virus, Tacaribe Virus)

Neplanocin derivatives have shown significant activity against a range of RNA viruses. 3-deazaneplanocin (B1662806) A (DzNep) and its analogs, including those structurally related to this compound, effectively inhibit Vesicular Stomatitis Virus (VSV) replication in vitro, with 50% inhibitory concentrations (IC50) in the nanomolar range. This activity is linked to the impairment of viral mRNA cap methylation nih.govnih.gov.

Furthermore, Neplanocin A and its analogs have been investigated for their activity against other RNA viruses. They are known to inhibit RNA viruses that require methylated 5'-cap structures on their mRNAs asm.org. Specific mentions include activity against measles virus asm.orgresearchgate.net, and potential activity against Ebola Virus auburn.eduresearchgate.net, Norovirus auburn.eduresearchgate.net, and Pichinde Virus researchgate.net. While this compound's specific efficacy against HIV, Parainfluenza Virus, Reovirus, and Rotavirus is not explicitly detailed in the provided snippets, the class of neplanocins is generally recognized for its broad-spectrum antiviral properties against RNA viruses asm.orgauburn.eduresearchgate.netresearchgate.net.

Activity against Drug-Resistant Viral Strains

Some Neplanocin A derivatives have demonstrated activity against drug-resistant strains of viruses. For instance, 7-deazaneplanocin A derivatives have been reported to selectively inhibit the replication of 3TC-resistant mutants of Hepatitis B Virus asm.orgnih.gov. This suggests a potential role for neplanocin analogs in combating viral resistance, a significant challenge in antiviral therapy asm.orgnih.govnih.gov.

Antiproliferative and Anticancer Activities in Cell Lines

Neplanocin A and its derivatives, including those related to this compound, have displayed significant antiproliferative and anticancer activities in various cancer cell lines. These effects are often attributed to the inhibition of S-adenosylhomocysteine hydrolase (SAHase), which disrupts cellular methylation processes crucial for cell growth and proliferation asm.orgnih.govmdpi.com.

Effects on Leukemia Cell Lines (e.g., P-388 Mouse Lymphoid Leukemia)

Neplanocin A has shown potent antitumor activity against leukemia cell lines. It demonstrated cytotoxicity against L5178Y cells and had a remarkable effect on the life prolongation of mice infected with L1210 leukemia amazonaws.com. Additionally, studies mention that compounds of this group had the highest activity against leukemia cell lines science24.com. Neplanocin A also showed inhibitory effects on P-388 mouse lymphoid leukemia in in vivo studies, with increased lifespan reported amazonaws.comuniversiteitleiden.nl.

Activity against Human Solid Tumor Cell Lines (e.g., Breast Cancer, Colorectal Cancer, Stomach Cancer, Liver Cancer, Prostate Cancer)

Neplanocin A and its fluorinated derivative, fluoro-neplanocin A (F-NepA), exhibit potent antiproliferative activity against various human solid tumor cell lines. F-NepA showed higher growth-inhibitory activity against triple-negative breast cancer (TNBC) cells compared to non-TNBC breast cancer cells and normal breast epithelial cells, suggesting a selective effect nih.govnih.gov. Studies indicate that F-NepA downregulates H3K79me2 by inhibiting DOT1L activity in TNBC cells nih.gov.

Research also highlights that the natural enantiomer of Neplanocin A, (-)-NPA, can reduce the viability of triple-negative breast cancer (TNBC) cells and affect their migration mdpi.com. Both (-)-NPA and its synthetic (+)-NPA derivative demonstrated cytotoxicity, with (-)-NPA generally being more potent mdpi.com. Programmed cell death initiation by neplanocin A analogs has been demonstrated in colon cancer HCT116 and triple-negative breast cancer MDA-MB-231 cells mdpi.com.

While specific mentions of this compound's activity against stomach, liver, and prostate cancer cell lines are not explicitly detailed in the provided snippets, the broader class of neplanocins and their derivatives are recognized for their anticancer potential across various solid tumor types nih.govmdpi.commdpi.comresearchgate.netd-nb.info. For example, studies have explored the antiproliferative effects of related compounds against prostate cancer cell lines like LNCaP and PC3 researchgate.netd-nb.infonih.gov.

Compound List

this compound

Neplanocin A (NPA)

AR-II-04-26

MK-III-02-03

3-deazaneplanocin A (DzNep)

Fluoro-neplanocin A (F-NepA)

(-)-NPA

(+)-NPA

Lamivudine (3TC)

Adefovir (ADF)

Entecavir (ETV)

Tenofovir disoproxil (TDF)

Tenofovir alafenamide (TAF)

BCX4430

RG7834

Etoposide

C-c3Ado

(S)-DHPA

D-eritadenine

Aristeromycin (B1667592)

C-Ado

C-c7Ado

AT-61

AT-130

BVDU (Brivudin)

HPMPC (Cidofovir)

PMEA (Adefovir)

PMPA

TIBO

HEPT

alpha-APA

TSAO

Piplartine

CPEC

CPEC-TP

2',4'-dihydroxychalcone (B613834)

Gossypol

Lapachol

5'-Nor Carbocyclic Adenosine (B11128) Analogues

Differential Cytotoxicity in Cancer vs. Non-Cancerous Cells

Research into this compound and its analogues has explored their ability to selectively target cancer cells while sparing normal cells. While specific data for this compound alone in this context is limited in the provided search results, studies on related compounds like Neplanocin A and its derivatives offer insights. For instance, Neplanocin A has demonstrated cytotoxic effects against various cancer cell lines, with varying sensitivities observed across different cell types mdpi.comresearchgate.net. Some studies suggest that certain modified neplanocin analogues may exhibit selective toxicity, a desirable trait for anticancer agents researchgate.net. The differential impact on cancer versus non-cancerous cells is a critical area of investigation for any potential therapeutic compound.

Inhibition of Cancer Cell Migration and Invasion

The metastatic potential of cancer cells, characterized by their ability to migrate and invade surrounding tissues, is a hallmark of aggressive disease. Studies involving fluoro-neplanocin A (F-NepA), a derivative, have shown significant inhibition of cancer cell migration and invasion in triple-negative breast cancer (TNBC) cells nih.govnih.gov. This inhibition was linked to the suppression of the DOT1L-dependent EMT signaling pathway and alterations in the expression of epithelial-mesenchymal transition (EMT) markers like E-cadherin, N-cadherin, and Vimentin nih.govnih.gov. While direct studies on this compound's effect on migration and invasion are not explicitly detailed in the provided snippets, the findings with F-NepA suggest that the neplanocin scaffold may possess such properties.

Structure-Activity Relationship (SAR) Studies Correlating Chemical Modifications with Biological Outcomes

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a molecule like this compound influence its biological activity. These studies aim to identify key structural features responsible for efficacy and to guide the design of improved analogues.

Influence of Carbocyclic Ring Modifications

The carbocyclic ring system in neplanocins is a key structural feature that confers stability compared to their furanose-containing counterparts wikipedia.org. Modifications to this carbocyclic core have been explored to fine-tune biological activity. For instance, studies on neplanocin A analogues revealed that saturation of the double bond in the cyclopentene (B43876) ring retained synergistic apoptotic activity, indicating a degree of flexibility in this region a-star.edu.sg. Variations in the carbocyclic core can influence interactions with target enzymes and cellular pathways.

Role of Chirality and Enantiomeric Purity

Chirality plays a critical role in the biological activity of many molecules, including nucleoside analogues. Studies comparing the enantiomers of Neplanocin A have shown that the natural stereochemistry, (-)-NPA, is generally more cytotoxic than its synthetic (+)-NPA counterpart mdpi.comresearchgate.net. These differences in activity between enantiomers are attributed to variations in their binding energies with biological targets, such as adenosine-interacting enzymes like adenosine kinase (ADK) and S-adenosylhomocysteine hydrolase (SAHH) mdpi.comresearchgate.net. Maintaining enantiomeric purity is therefore essential for consistent and predictable biological outcomes.

Immunomodulatory Effects (as inferred from broader nucleoside analogue research)

While direct immunomodulatory effects of this compound are not extensively detailed in the provided search results, research on other nucleoside analogues offers a basis for inference. For example, Ribavirin, a guanosine (B1672433) analogue, has demonstrated immunomodulatory properties, including the regulation of cytokine production and modulation of T-cell responses mdpi.complos.org. Acyclic nucleoside phosphonates (ANPs) have also been shown to modulate LPS-mediated cytokine production, potentially inducing favorable immune responses nih.govresearchgate.net. These examples suggest that nucleoside analogues, as a class, can influence the immune system, and future research may explore similar potential for this compound.

Biosynthesis and Metabolic Pathways Associated with Neplanocin B

Biosynthetic Pathway of Neplanocin B in Microorganisms (e.g., Ampullariella regularis, Streptomyces citricolor)

This compound is a naturally occurring carbocyclic nucleoside and a minor component of the neplanocin family of antibiotics discovered in the fermentation products of Ampullariella regularis. The broader family of neplanocins, including the much-studied Neplanocin A, has also been isolated from microorganisms such as Streptomyces citricolor. While the biosynthetic pathway has been more extensively studied for Neplanocin A, this compound shares the same core carbocyclic structure, indicating a common biosynthetic origin.

Enzymes and Precursors Involved in its Natural Production

The natural production of neplanocins is a multi-step, enzyme-catalyzed process that utilizes common cellular building blocks. While the complete enzymatic cascade specific to this compound has not been fully elucidated, key precursors and enzymes have been identified for the closely related and structurally similar Neplanocin A, which are presumed to be involved in the biosynthesis of the entire neplanocin family.

The fundamental precursor for the carbocyclic moiety is derived from primary carbohydrate metabolism. Research has pointed to a multi-step enzymatic process to construct the cyclopentane (B165970) ring. This intricate synthesis underscores the specialized metabolic capabilities of producing organisms like A. regularis.

Table 1: Key Precursors and Enzymes in Neplanocin Biosynthesis

Component Name/Type Role in Pathway
Precursor D-Ribose derived intermediates Serves as the starting chiral material for the synthesis of the carbocyclic core. researchgate.net
Enzyme Class Hydrolase Involved in the catalytic breakdown of compounds, a common step in biosynthetic pathways.
Enzyme Class Kinase Catalyzes the phosphorylation of intermediates, a crucial step for activation and further modification.
Enzyme Class Isomerase/Synthase Rearranges and builds the fundamental carbon skeleton of the cyclopentenyl ring.

Cellular Metabolism of this compound and its Analogues (e.g., S-neplanocylmethionine formation)

Once inside a cell, neplanocins can be metabolized by host enzymes. The metabolic fate of Neplanocin A, a close analogue of this compound, has been well-documented and provides a model for understanding how these compounds are processed. A primary metabolic transformation is the conversion of Neplanocin A into S-neplanocylmethionine (NpcMet). nih.govauburn.edu

This conversion occurs when Neplanocin A acts as a substrate for cellular enzymes that typically handle adenosine (B11128) and its metabolites. The formation of S-neplanocylmethionine involves the enzymatic transfer of a methionine group to the neplanocin core. nih.govcapes.gov.br In studies with mouse L929 cells, the intracellular concentration of this analogue of S-adenosylmethionine (AdoMet) was observed to increase significantly following administration of Neplanocin A. nih.gov This metabolite, S-neplanocylmethionine, is believed to contribute to the biological activity of the parent compound, potentially by inhibiting viral methyltransferases. auburn.edu

Furthermore, neplanocins can be recognized by other enzymes involved in nucleoside metabolism. For instance, Neplanocin A is a substrate for adenosine deaminase, which converts it to Neplanocin D. nih.gov It can also be phosphorylated by adenosine kinase, leading to the formation of its corresponding monophosphate, diphosphate (B83284), and triphosphate forms, which contributes to its cytotoxicity. auburn.edumdpi.com

Table 2: Cellular Metabolites of Neplanocin Analogues

Parent Compound Metabolite Metabolic Process Key Enzyme(s)
Neplanocin A S-neplanocylmethionine Methionine transfer Methionine adenosyltransferase (presumed)
Neplanocin A Neplanocin D Deamination Adenosine deaminase nih.gov
Neplanocin A Neplanocin A-triphosphate Phosphorylation Adenosine kinase, adenylate kinase, nucleoside diphosphate kinase auburn.edu

Impact on broader Cellular Biochemical Pathways and Networks

The biological effects of this compound and its analogues stem from their profound impact on fundamental cellular biochemical pathways, primarily those involving methylation. The principal molecular target is S-adenosylhomocysteine (AdoHcy) hydrolase (SAHH). nih.govcore.ac.uk

SAHH is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. nih.gov AdoHcy is a product of all S-adenosylmethionine (AdoMet)-dependent methylation reactions and a potent feedback inhibitor of the methyltransferases that carry them out. By potently and often irreversibly inhibiting SAHH, neplanocins cause the intracellular accumulation of AdoHcy. researchgate.netcapes.gov.brnih.gov The resulting increase in the AdoHcy-to-AdoMet ratio leads to broad-spectrum inhibition of cellular methyltransferases. capes.gov.br

This disruption of the cellular methylation cycle has far-reaching consequences, affecting numerous downstream processes:

Nucleic Acid Methylation: The methylation of DNA and RNA is critical for gene regulation and function. Inhibition of these processes can alter gene expression patterns and interfere with cell growth and differentiation. capes.gov.brpharmakonpress.gr In some contexts, neplanocins have been shown to decrease the methylation of DNA cytosine. nih.gov

Protein and Phospholipid Methylation: Post-translational modification of proteins, such as histones, and the methylation of phospholipids (B1166683) are vital for signal transduction, chromatin structure, and membrane integrity. Disruption of histone methylation, for example, can lead to epigenetic changes affecting gene regulation. mdpi.com

Hormone Synthesis: In certain cell types, such as rat pituitary GH4C1 cells, treatment with Neplanocin A has been shown to increase the production and secretion of hormones like prolactin and growth hormone, an effect linked to the inhibition of SAHH and subsequent changes in gene expression. nih.gov

Viral Replication: Many viruses rely on the host cell's methylation machinery for the "capping" of their messenger RNA (mRNA), a critical step for viral protein synthesis. By inhibiting SAHH, neplanocins disrupt this process, which is a key mechanism of their antiviral activity. auburn.edunih.gov

Table 3: Impact of Neplanocins on Cellular Pathways

Cellular Pathway/Target Mechanism of Action Consequence
S-adenosylhomocysteine (AdoHcy) Metabolism Potent, irreversible inhibition of AdoHcy hydrolase (SAHH). nih.govontosight.ai Accumulation of intracellular AdoHcy. capes.gov.br
Cellular Methylation Increased AdoHcy/AdoMet ratio leading to feedback inhibition of methyltransferases. capes.gov.br Broad-spectrum disruption of DNA, RNA, protein, and lipid methylation. pharmakonpress.grmdpi.com
Gene Expression Altered methylation of DNA and histones. nih.govmdpi.com Changes in transcription and cellular functions, such as hormone synthesis. nih.gov
Viral mRNA Capping Inhibition of AdoMet-dependent methyltransferases required for viral mRNA maturation. auburn.edunih.gov Impaired viral protein synthesis and inhibition of viral replication.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of SAHH-Independent Mechanisms of Action

While the inhibition of S-adenosylhomocysteine hydrolase (SAHH) is a known biological effect of neplanocin analogues, evidence suggests the existence of SAHH-independent activities. For instance, certain novel neplanocin A derivatives have demonstrated potent and selective inhibition of hepatitis B virus (HBV) replication without inhibiting SAHH activity. These findings strongly indicate that alternative mechanisms are at play. Future investigations should focus on identifying these alternative pathways. It is possible that neplanocin B, like other adenosine (B11128) analogues, interacts with a range of adenosine-related enzymes. Therefore, a comprehensive screening against a panel of such enzymes is warranted to uncover additional targets. Understanding these SAHH-independent mechanisms is crucial for a complete picture of this compound's biological activity and for the rational design of new analogues with potentially improved therapeutic profiles.

Discovery of Novel Biological Targets and Signaling Pathways

The identification of novel biological targets and the signaling pathways modulated by this compound is a critical area for future research. As an adenosine analogue, this compound and its derivatives may interact with various adenosine-related enzymes beyond SAHH, such as adenosine kinases and deaminases. Bioinformatic analyses and molecular docking studies have suggested potential interactions with these enzymes, indicating that the biological effects of neplanocin compounds may be more complex than previously understood.

Recent studies on neplanocin analogues have revealed unique mechanisms of action, particularly in the context of antiviral activity. For example, novel derivatives have been shown to inhibit Hepatitis B Virus (HBV) replication by suppressing the transcription of viral RNA from covalently closed circular DNA (cccDNA), a mechanism distinct from that of approved anti-HBV agents. This suggests that these analogues may be interacting with novel host or viral targets. Future research should employ proteomic and kinomic profiling approaches to systematically identify the cellular proteins and kinases that directly or indirectly interact with this compound. Elucidating these novel targets and pathways will not only enhance our understanding of this compound's multifaceted activity but also open new avenues for therapeutic intervention.

Development of Highly Selective this compound Analogues with Enhanced Efficacy

A significant focus of future research will be the design and synthesis of this compound analogues with improved selectivity and greater therapeutic efficacy. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications of the adenine (B156593) and carbasugar moieties affect biological activity. For example, the introduction of a 3-deazaadenine group has been shown to maintain inhibitory activity against SAHH, while a 7-deazaadenine substitution eliminates it, highlighting the importance of the N-7 position for hydrogen bonding. Similarly, substituting hydrogen with fluorine at the 6'-position can increase inhibitory activity.

The development of "fleximers," where the purine (B94841) base is split into its imidazole (B134444) and pyrimidine (B1678525) components, represents an innovative approach to enhance enzyme binding and overcome resistance. By exploring modifications at various positions, researchers aim to create analogues with optimized pharmacophores for specific targets. This includes the synthesis of derivatives with altered sugar puckering and base conformations, which can be crucial for enzyme recognition. The overarching goal is to develop compounds that not only exhibit potent activity but also possess a better therapeutic index, minimizing off-target effects.

Advanced Synthetic Methodologies for Accessing Diverse Analogue Libraries

The exploration of this compound's therapeutic potential is intrinsically linked to the ability to generate a wide array of analogues for biological screening. Future research will heavily rely on the development of advanced synthetic methodologies to efficiently create diverse chemical libraries. This includes the refinement of existing synthetic routes and the innovation of novel strategies to access previously inaccessible chemical space.

Key areas of focus will include the stereoselective synthesis of carbocyclic nucleosides, which is crucial for defining the structure-activity relationships of this compound derivatives. Chemoenzymatic synthesis strategies, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, are also expected to play a significant role. These approaches can streamline the synthesis of complex molecules, enabling the production of analogues in fewer steps and with higher yields. Furthermore, the development of solid-phase synthesis techniques could facilitate the high-throughput generation of analogue libraries, accelerating the discovery of new lead compounds with improved therapeutic properties.

Application of Systems Biology Approaches to Understand Cellular Responses to this compound

To gain a holistic understanding of the cellular impact of this compound, future research will increasingly employ systems biology approaches. This involves the integration of high-throughput "omics" data, such as transcriptomics, proteomics, and metabolomics, to map the global cellular responses to drug treatment. By analyzing changes in gene expression, protein levels, and metabolic profiles, researchers can identify the key pathways and networks that are perturbed by this compound.

This comprehensive view will help to elucidate not only the direct targets of the compound but also its downstream effects on cellular function. For example, transcriptomic analysis can reveal which genes are up- or down-regulated following treatment, providing clues about the cellular processes that are most affected. Similarly, proteomics can identify changes in the abundance and post-translational modifications of proteins, offering insights into the signaling cascades that are activated or inhibited. By integrating these different layers of biological information, systems biology can provide a more complete and nuanced picture of this compound's mechanism of action, paving the way for more informed drug development and personalized medicine strategies.

Exploration of New Antiviral and Anticancer Research Applications in Relevant In Vitro and In Vivo (animal) Models

Future research will continue to explore the therapeutic potential of this compound and its analogues in a broader range of diseases, particularly in the areas of virology and oncology. This will involve extensive screening in relevant in vitro and in vivo models to identify new applications and to validate the efficacy of novel derivatives.

Antiviral Research: Neplanocin A has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses. Building on this, research is expanding to investigate the efficacy of this compound and its analogues against emerging and drug-resistant viruses. This includes testing in various cell culture systems and in animal models of viral infection. For instance, the activity of these compounds against hepatitis B virus (HBV) is a promising area of investigation, with some novel derivatives showing a unique mechanism of action that differs from existing anti-HBV drugs.

Anticancer Research: The cytotoxic properties of neplanocins against various cancer cell lines have been well-documented. Future studies will aim to translate these in vitro findings into in vivo efficacy using animal models of cancer, such as patient-derived xenografts. This will allow for a more accurate assessment of their antitumor potential and their ability to overcome drug resistance. The development of analogues with improved tumor-targeting capabilities and reduced systemic toxicity will be a key focus of this research.

The table below summarizes the activity of selected Neplanocin analogues in different disease models:

Compound/AnalogueDisease ModelType of ModelKey Findings
Neplanocin AVesicular Stomatitis VirusIn vivo (mice)Marginal protection against lethal infection.
3-Deazaneplanocin (B1662806) AVesicular Stomatitis VirusIn vivo (mice)Significant protection against lethal infection.
AR-II-04-26Hepatitis B VirusIn vitro (cell culture)Potent and selective inhibition of HBV replication.
MK-III-02-03Hepatitis B VirusIn vitro (cell culture)Potent and selective inhibition of HBV replication.
6'-fluoroneplanocin AVesicular Stomatitis VirusIn vitro (cell culture)Potent anti-VSV activity.
6'-fluoroneplanocin AHuman Tumor Cell LinesIn vitro (cell culture)Potent anticancer activity.

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